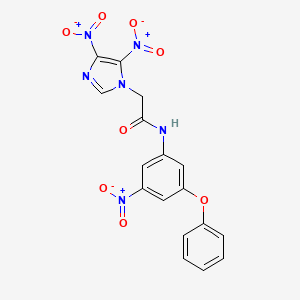
2-Butyl-6-methylthiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylthio)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a butylthio group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylthio)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with butylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods can include the use of microreactors to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Butylthio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the butylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Butylthio)-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-6-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Methylthio)-6-methylpyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a butylthio group.
2-(Ethylthio)-6-methylpyrimidin-4(1H)-one: Similar structure but with an ethylthio group instead of a butylthio group.
2-(Propylthio)-6-methylpyrimidin-4(1H)-one: Similar structure but with a propylthio group instead of a butylthio group.
Uniqueness: 2-(Butylthio)-6-methylpyrimidin-4(1H)-one is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The longer alkyl chain in the butylthio group can enhance the compound’s lipophilicity, potentially improving its pharmacokinetic properties compared to its shorter-chain analogs.
Properties
CAS No. |
55749-37-6 |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-butylsulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-5-13-9-10-7(2)6-8(12)11-9/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
IJMZSUIAWNDYKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15043289.png)

![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043302.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15043308.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043310.png)
![Propyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B15043315.png)

![1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15043328.png)
![Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B15043329.png)
![6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B15043343.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B15043352.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15043359.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide](/img/structure/B15043364.png)
